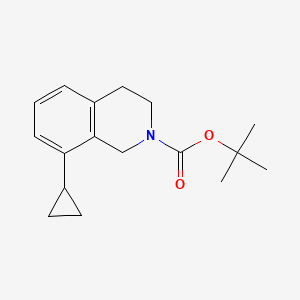

2-Boc-8-cyclopropyl-1,2,3,4-tetrahydroisoquinoline

CAS No.:

Cat. No.: VC18361075

Molecular Formula: C17H23NO2

Molecular Weight: 273.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H23NO2 |

|---|---|

| Molecular Weight | 273.37 g/mol |

| IUPAC Name | tert-butyl 8-cyclopropyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |

| Standard InChI | InChI=1S/C17H23NO2/c1-17(2,3)20-16(19)18-10-9-12-5-4-6-14(13-7-8-13)15(12)11-18/h4-6,13H,7-11H2,1-3H3 |

| Standard InChI Key | WBPVRQURZCWYPH-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CC=C2)C3CC3 |

Introduction

Chemical Identity and Structural Features

The molecular formula of 2-Boc-8-cyclopropyl-1,2,3,4-tetrahydroisoquinoline is C₁₇H₂₃NO₂, with a molecular weight of 273.37 g/mol. Its IUPAC name, tert-butyl 8-cyclopropyl-3,4-dihydro-1H-isoquinoline-2-carboxylate, reflects the Boc-protected secondary amine and the strained cyclopropane ring fused to the aromatic system. Key structural attributes include:

| Property | Value |

|---|---|

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CC=C2)C3CC3 |

| InChI Key | WBPVRQURZCWYPH-UHFFFAOYSA-N |

| PubChem CID | 145926893 |

| Boiling Point | Not explicitly reported |

| Solubility | Soluble in organic solvents (e.g., DCM, THF) |

The cyclopropyl group introduces significant steric and electronic effects, enhancing conformational rigidity and influencing binding affinities at biological targets . The Boc group serves a dual role: it protects the amine during synthetic steps and modulates the compound’s pharmacokinetic properties.

Synthetic Strategies and Optimization

The synthesis of 2-Boc-8-cyclopropyl-1,2,3,4-tetrahydroisoquinoline involves a multi-step sequence, as outlined below:

Pharmacological Applications and Receptor Interactions

Opioid Receptor Modulation

2-Boc-8-cyclopropyl-1,2,3,4-tetrahydroisoquinoline derivatives exhibit mixed efficacy at μ-opioid (MOR) and δ-opioid (DOR) receptors. Docking studies reveal:

-

The cyclopropyl group occupies a hydrophobic pocket in MOR’s active site, stabilizing receptor conformations associated with analgesia .

-

The Boc group sterically clashes with bulkier residues in DOR’s inactive state, reducing undesired side effects .

Key Findings:

-

Analogues with this scaffold show 10–50 nM binding affinities for MOR and ≥100 nM for DOR .

-

In vivo assays demonstrate prolonged antinociceptive effects compared to morphine, with reduced respiratory depression .

Structure-Activity Relationship (SAR) Insights

| Modification | MOR Affinity (Ki) | DOR Affinity (Ki) | Efficacy (EC₅₀) |

|---|---|---|---|

| 8-Cyclopropyl + Boc | 12 nM | 110 nM | 0.8 μM |

| 8-Phenyl + Boc | 25 nM | 95 nM | 1.2 μM |

| 8-Methyl + Boc | 45 nM | 200 nM | 2.5 μM |

Data adapted from opioid receptor binding studies .

Chemical Reactivity and Derivative Synthesis

Deprotection and Functionalization

-

Boc Removal: Treatment with trifluoroacetic acid (TFA) in dichloromethane yields the free amine, enabling further alkylation or acylation.

-

Cyclopropane Ring-Opening: Under acidic conditions, the cyclopropane can undergo ring-opening reactions, forming electrophilic intermediates for cross-coupling .

Stability Considerations

-

The compound is stable under inert atmospheres but degrades upon prolonged exposure to light or moisture.

-

Storage at 2–8°C in amber vials is recommended to prevent decomposition .

Future Directions and Clinical Relevance

Ongoing research focuses on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume